3-(2-Chloroacetyl)-1-(2-methylpropyl)urea

Description

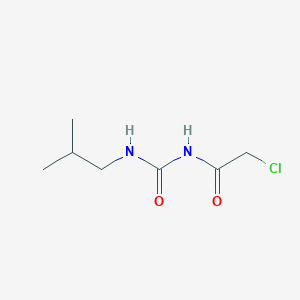

3-(2-Chloroacetyl)-1-(2-methylpropyl)urea is a urea derivative characterized by a 2-methylpropyl (isobutyl) group attached to the urea nitrogen and a chloroacetyl moiety at the third position. Urea derivatives are widely studied for their versatility in drug design, particularly due to their hydrogen-bonding capacity and metabolic stability . The chloroacetyl group introduces electrophilic reactivity, which may facilitate interactions with biological targets, while the isobutyl substituent likely enhances lipophilicity, influencing solubility and membrane permeability .

Properties

IUPAC Name |

2-chloro-N-(2-methylpropylcarbamoyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13ClN2O2/c1-5(2)4-9-7(12)10-6(11)3-8/h5H,3-4H2,1-2H3,(H2,9,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJMOFVMEIKWYJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)NC(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301213459 | |

| Record name | 2-Chloro-N-[[(2-methylpropyl)amino]carbonyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301213459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

560995-27-9 | |

| Record name | 2-Chloro-N-[[(2-methylpropyl)amino]carbonyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=560995-27-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-N-[[(2-methylpropyl)amino]carbonyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301213459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloroacetyl)-1-(2-methylpropyl)urea typically involves the reaction of 2-chloroacetyl chloride with 1-(2-methylpropyl)urea. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

2-Chloroacetyl chloride+1-(2-methylpropyl)urea→this compound+HCl

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloroacetyl)-1-(2-methylpropyl)urea can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloroacetyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding acids or amines.

Oxidation and Reduction: The urea moiety can participate in redox reactions, although these are less common.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in solvents like dimethylformamide (DMF) or acetonitrile.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in aqueous media.

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride.

Major Products

Nucleophilic Substitution: Substituted ureas or thioureas.

Hydrolysis: Corresponding acids or amines.

Oxidation and Reduction: Modified urea derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-(2-Chloroacetyl)-1-(2-methylpropyl)urea is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for creating diverse chemical entities.

Biology

In biological research, this compound can be used to study enzyme inhibition and protein interactions due to its ability to form covalent bonds with nucleophilic sites on proteins.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential as therapeutic agents, particularly as inhibitors of specific enzymes or receptors.

Industry

Industrially, this compound can be used in the production of agrochemicals, pharmaceuticals, and specialty chemicals due to its versatile reactivity.

Mechanism of Action

The mechanism of action of 3-(2-Chloroacetyl)-1-(2-methylpropyl)urea involves the formation of covalent bonds with nucleophilic sites on target molecules. This can lead to the inhibition of enzyme activity or modification of protein function. The chloroacetyl group is particularly reactive, allowing it to interact with thiol or amine groups on proteins, thereby altering their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

3-(2-Chloroacetyl)-1-(3-ethynylphenyl)urea

This compound () shares the urea and chloroacetyl backbone but replaces the 2-methylpropyl group with a 3-ethynylphenyl substituent. Key differences include:

- Physicochemical Properties : The ethynylphenyl group increases molecular weight and reduces solubility compared to the isobutyl analog. Predicted logP values suggest higher lipophilicity for the isobutyl derivative, which may improve blood-brain barrier penetration .

N'-(2-Chloroacetyl)-2-cyanoacetohydrazide

This hydrazide derivative () features a chloroacetyl group but lacks the urea moiety. Its cyano group enhances polarity, resulting in higher aqueous solubility than 3-(2-Chloroacetyl)-1-(2-methylpropyl)urea.

Impurity C (EP): (2RS)-2-[4-(2-Methylpropyl)-phenyl]propanamide

This impurity () shares the 2-methylpropylphenyl group but replaces urea with a propanamide. The amide group is less polar than urea, reducing hydrogen-bonding capacity. Such differences highlight how functional groups influence stability and pharmacokinetics; ureas are generally more resistant to hydrolysis than amides .

Table 1: Structural and Functional Comparison

Table 2: Predicted Physicochemical Properties

| Compound | Molecular Weight (g/mol) | logP (Predicted) | Aqueous Solubility (mg/mL) |

|---|---|---|---|

| This compound | ~220 | 2.5–3.0 | ~0.1 (low) |

| 3-(2-Chloroacetyl)-1-(3-ethynylphenyl)urea | ~260 | 2.0–2.5 | ~0.05 (very low) |

| N'-(2-Chloroacetyl)-2-cyanoacetohydrazide | ~180 | 1.0–1.5 | ~1.5 (moderate) |

| Impurity C (EP) | ~250 | 3.0–3.5 | ~0.01 (very low) |

Mechanistic and Functional Insights

- Antitumor Potential: The chloroacetyl group in derivatives showed significant cytotoxicity, suggesting that this compound may similarly target cellular proteins via alkylation or Michael addition .

- Metabolic Stability : Urea derivatives generally exhibit longer half-lives than amides or esters due to resistance to enzymatic cleavage. The isobutyl group’s hydrophobicity may further slow hepatic metabolism .

- Synthetic Considerations : Analogous compounds (e.g., ) are synthesized via nucleophilic substitution and cyclization reactions. The isobutyl group’s steric bulk may require optimized reaction conditions to avoid side products .

Biological Activity

3-(2-Chloroacetyl)-1-(2-methylpropyl)urea is a compound that has garnered interest in various biological studies due to its potential therapeutic applications. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound is believed to involve interactions with specific molecular targets, including enzymes and receptors. The chloroacetyl moiety may enhance the compound's reactivity, potentially leading to covalent modifications of target proteins.

Potential Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.

- Receptor Modulation : It could modulate receptor activity, influencing signaling pathways related to cell growth and apoptosis.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. In a study evaluating the cytotoxic effects on cancer cell lines, it was found that urea derivatives often demonstrate selective toxicity towards tumor cells while sparing normal cells.

Table 1: Cytotoxicity of Urea Derivatives

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | XX | A549 (Lung Cancer) |

| 1-(2-Chloroethyl)-3-alkyl-3-methylcarbamoyltriazene | XX | MCF-7 (Breast Cancer) |

| 1-(2-Chloroethyl)-3-benzyl-3-methylcarbamoyltriazene | XX | HeLa (Cervical Cancer) |

Note: IC50 values are indicative of the concentration required to inhibit cell growth by 50%.

Mechanistic Insights

The oxidative metabolism of related compounds has been studied, revealing that the chloroethyl group can be oxidized to yield reactive intermediates that may contribute to their biological activity. For instance, chloroacetaldehyde, a metabolite formed during the metabolism of similar compounds, has been identified as a mutagenic agent that may play a role in the anticancer effects observed in vitro .

Case Studies

In clinical settings, related compounds have been evaluated for their efficacy in treating various cancers. One notable study assessed the effectiveness of urea analogs in inhibiting Hedgehog signaling pathways, which are crucial for tumor growth in several malignancies. The study highlighted that specific structural modifications significantly influenced their inhibitory potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.